1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride
Description
Chemical Structure and Synthesis
The target compound, 1-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride, consists of a 1,3-thiazole core substituted at position 2 with a 2-fluorophenyl group and at position 4 with an ethylamine side chain, which is protonated as a hydrochloride salt. The molecular formula is C₁₁H₁₁ClFN₂S (calculated molecular weight: 257.73 g/mol).
Synthesis involves reacting 2-(2-fluorophenyl)ethan-1-amine hydrochloride with dicyandiamide under acidic conditions to form a guanidine intermediate, followed by cyclization to yield the thiazole ring . This method aligns with general procedures for synthesizing thiazole derivatives, where variations in the aryl-ethylamine precursor allow modular substitution .
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S.ClH/c1-7(13)10-6-15-11(14-10)8-4-2-3-5-9(8)12;/h2-7H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVSLXGDCCJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C2=CC=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on the aromatic ring.
Amination: The ethan-1-amine moiety is introduced through reductive amination or other suitable amination reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry or other advanced techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Acylation: Acylation reactions can introduce acyl groups to the amine moiety, forming amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit key enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Computational and Crystallographic Insights
- Electron Density Maps : Analogous compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) exhibit planar thiazole rings with substituent-dependent packing motifs .
Biological Activity
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This compound features a unique structure characterized by a fluorophenyl group, which may enhance its biological interactions and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The thiazole ring structure is known for its diverse biological activities and is a common scaffold in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.74 g/mol |
| CAS Number | 1423029-27-9 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in critical metabolic pathways, leading to antimicrobial and anticancer effects. The fluorophenyl group likely facilitates membrane penetration, enhancing the compound's bioavailability and interaction with target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The specific mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for microbial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values reported indicate strong potency, suggesting that this compound could serve as a lead in developing new anticancer therapies .
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HepG-2 | < 5 | Strong cytotoxicity |
| MCF-7 | < 10 | Significant growth inhibition |
| HT29 | < 15 | Moderate cytotoxicity |
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives similar to this compound:
- Antitumor Activity : A study found that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with structural modifications enhancing activity. The presence of electron-donating groups was crucial for increasing potency .
- Mechanistic Insights : Molecular docking studies have indicated that these compounds can bind effectively to DNA and inhibit topoisomerase activity, which is vital for DNA replication in cancer cells .
- In Vivo Studies : Animal model studies are needed to validate the efficacy and safety profile of this compound in a biological context. Initial findings suggest potential therapeutic applications in treating infections and cancers.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride?
Answer:
A common approach involves constructing the thiazole core via Hantzsch thiazole synthesis. Key steps include:
- Thiazole formation : Reacting 2-fluoro-substituted acetophenone with thiourea in the presence of iodine or bromine to generate 2-(2-fluorophenyl)-1,3-thiazol-4-amine intermediates.
- Alkylation : Introducing the ethylamine side chain via nucleophilic substitution or reductive amination.
- Salt formation : Treating the free base with HCl in ethanol or diethyl ether to yield the hydrochloride salt.
Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .
Basic: How should researchers characterize the hydrochloride salt form of this compound?
Answer:
- X-ray crystallography : Use SHELXL or SIR97 for structure refinement to confirm the protonation state and chloride counterion placement .
- Thermogravimetric analysis (TGA) : Determine thermal stability and dehydration behavior.
- -NMR in DMSO-d6 : Identify amine proton signals (δ 8.5–10.5 ppm) and verify the absence of free base impurities .
Basic: What structural features influence the compound’s solubility and stability?
Answer:
- Fluorophenyl-thiazole core : Enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution.
- Hydrochloride salt : Improves aqueous solubility but may hydrolyze under prolonged exposure to moisture. Store desiccated at –20°C .
Advanced: How can researchers resolve contradictions in crystallographic data vs. computational modeling?
Answer:
- Validate computational models : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental XRD data using R-factor analysis.
- Check for polymorphism : Use differential scanning calorimetry (DSC) to identify alternative crystalline forms that may explain discrepancies .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Answer:
- Catalytic iodine : Substitute stoichiometric bromine with catalytic iodine (0.1 eq.) to reduce halogenated byproducts.
- Flow chemistry : Implement continuous-flow reactors for precise control of exothermic thiazole cyclization steps.
- In situ HCl generation : Use trimethylsilyl chloride (TMSCl) in ethanol to improve salt precipitation efficiency .
Advanced: How can NMR spectral discrepancies (e.g., split peaks) be addressed?
Answer:
- Dynamic effects : Analyze variable-temperature -NMR to detect rotameric equilibria in the ethylamine side chain.
- Chiral impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to rule out enantiomeric contamination if asymmetric synthesis is employed .
Advanced: What in vitro assays are suitable for probing its biological activity?
Answer:
- Receptor binding assays : Screen against serotonin (5-HT) or dopamine receptors due to structural similarity to phenethylamine derivatives.
- Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cells with IC50 determination.
- Metabolic stability : Perform microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
Advanced: How to troubleshoot low diffraction quality in crystallography studies?
Answer:
- Crystal annealing : Soak crystals in mother liquor containing 10% glycerol as a cryoprotectant before flash-freezing.
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals.
- Software tools : Employ SHELXE for phase extension if initial solutions are ambiguous .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine hydrochloride particles.
- Waste disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .
Advanced: How to design SAR studies targeting the fluorophenyl-thiazole scaffold?
Answer:
- Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups at the phenyl para position.
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to assess pharmacophore flexibility.
- Molecular docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., monoamine transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
